Cas no 76921-14-7 (2H-1,5-Benzodioxepin, 3,4-dihydro-6-methoxy-)

2H-1,5-Benzodioxepin, 3,4-dihydro-6-methoxy- 化学的及び物理的性質
名前と識別子
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- 2H-1,5-Benzodioxepin, 3,4-dihydro-6-methoxy-
- 3,4-Dihydro-6-methoxy-2H-1,5-benzodioxepin
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- インチ: 1S/C10H12O3/c1-11-8-4-2-5-9-10(8)13-7-3-6-12-9/h2,4-5H,3,6-7H2,1H3
- InChIKey: RFFNXXYUJYOSSB-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=CC(OC)=C2OCCC1
2H-1,5-Benzodioxepin, 3,4-dihydro-6-methoxy- 関連文献
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
2H-1,5-Benzodioxepin, 3,4-dihydro-6-methoxy-に関する追加情報
Comprehensive Guide to 2H-1,5-Benzodioxepin, 3,4-dihydro-6-methoxy- (CAS No. 76921-14-7): Properties, Applications, and Market Insights
2H-1,5-Benzodioxepin, 3,4-dihydro-6-methoxy- (CAS No. 76921-14-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This heterocyclic molecule features a benzodioxepin core, which is known for its versatility in drug design and material science. With the growing demand for novel bioactive compounds, researchers are increasingly exploring the potential of 3,4-dihydro-6-methoxy-2H-1,5-benzodioxepin in therapeutic applications.
The molecular structure of 2H-1,5-Benzodioxepin, 3,4-dihydro-6-methoxy- includes a seven-membered dioxepin ring fused to a benzene moiety, with a methoxy group at the 6-position. This unique architecture contributes to its stability and reactivity, making it a valuable intermediate in synthetic chemistry. Recent studies highlight its role in the development of central nervous system (CNS) agents, owing to its ability to modulate neurotransmitter activity. Such properties align with current trends in neuroscience research, where neuroprotective compounds and cognitive enhancers are highly sought after.
In the pharmaceutical industry, 76921-14-7 is often utilized as a building block for psychoactive drugs and antidepressants. Its structural similarity to naturally occurring benzodioxole derivatives allows it to interact with biological targets such as serotonin and dopamine receptors. This has led to its inclusion in preclinical studies for mood disorders and neurodegenerative diseases—a hot topic given the rising global prevalence of mental health conditions. Researchers are also investigating its potential as a precursor for green chemistry applications, reflecting the industry's shift toward sustainable synthesis methods.
The commercial market for 3,4-dihydro-6-methoxy-2H-1,5-benzodioxepin is expanding, driven by its demand in contract research organizations (CROs) and academic laboratories. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to characterize its purity, a critical factor given its use in high-value research. Suppliers often highlight its low toxicity profile and solubility in organic solvents, addressing common queries from buyers about handling and storage.
From an SEO perspective, this compound attracts searches related to "benzodioxepin synthesis", "CAS 76921-14-7 suppliers", and "methoxy-substituted heterocycles". These keywords reflect the interests of chemists and procurement specialists seeking technical data or commercial sources. Environmental considerations also play a role; queries like "biodegradability of benzodioxepin derivatives" indicate growing awareness of eco-friendly chemistry practices.
Future prospects for 2H-1,5-Benzodioxepin, 3,4-dihydro-6-methoxy- include its potential integration into catalysis and photodynamic therapy—areas gaining traction due to advances in renewable energy and precision medicine. Its compatibility with microwave-assisted synthesis (a trending lab technique) further enhances its appeal. As regulatory frameworks evolve, documentation of its structure-activity relationships (SAR) will be crucial for patent applications and safety assessments.
In summary, 76921-14-7 represents a multifaceted compound bridging medicinal chemistry and industrial applications. Its alignment with contemporary scientific priorities—such as mental health therapeutics and green synthesis—positions it as a compound of enduring relevance. For researchers and suppliers alike, staying updated on its latest developments is key to leveraging its full potential.
76921-14-7 (2H-1,5-Benzodioxepin, 3,4-dihydro-6-methoxy-) 関連製品
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